molecular formula C6H8N2O6S2 B057047 2,5-Diaminobenzene-1,3-disulfonic acid CAS No. 6409-48-9

2,5-Diaminobenzene-1,3-disulfonic acid

Cat. No. B057047
CAS RN: 6409-48-9
M. Wt: 268.3 g/mol
InChI Key: QGNJPFLIBOTDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminobenzene-1,3-disulfonic acid is a chemical compound with applications in various fields such as polymer science and catalysis. It is often used in the synthesis of polyimides and other polymers.

Synthesis Analysis

  • The synthesis of related sulfonated diamine monomers involves direct sulfonation of commercially available diamines using fuming sulfuric acid as the sulfonating agent (Fang et al., 2002).

Molecular Structure Analysis

  • The molecular structure of similar compounds, such as sulfonated polyimides, is characterized by a more flexible structure compared to those derived from other sulfonated diamines. This flexibility influences their physical and chemical properties (Fang et al., 2002).

Chemical Reactions and Properties

  • Sulfonated polyimides involving sulfonated diamine monomers exhibit better stability toward water and fair stability to oxidation. These properties make them suitable for applications such as fuel cells (Fang et al., 2002).

Physical Properties Analysis

  • The resulting sulfonated polyimides from these monomers display good water stability and high proton conductivity, which are key properties for their use in fuel cell applications (Fang et al., 2002).

Chemical Properties Analysis

  • These compounds can be cross-linked using various agents to modify their chemical properties, such as reducing water swelling due to high degrees of sulfonation and controlling molecular transport (Lee et al., 2006).

Scientific Research Applications

Water Soluble Polymers

2,5-Diaminobenzene-1,3-disulfonic acid has been utilized in the synthesis of high molecular weight, conjugated main chain azo polymers. These polymers are highly soluble in water across a broad pH range and exhibit solubility in common polar organic solvents such as DMF, DMSO, and NMP. This property is instrumental in applications requiring water-soluble polymers with specific optical or electronic properties (Balasubramanian et al., 1996).

Copolymerization for Membrane Fabrication

The compound has been involved in copolymerization processes to create ternary copolyamides with aromatic diamines and iso- or terephthaloyl chloride. These copolymers, characterized by high reduced viscosity, have been used to fabricate asymmetric membranes demonstrating good reverse osmosis performance and high chlorine resistance, useful in water purification and filtration technologies (Konagaya & Tokai, 2000).

Sulfonated Azacalixarenes Formation

Research has shown the capability of 2,5-Diaminobenzene-1,3-disulfonic acid in forming water-soluble sulfonated azacalixarenes through reactions with cyanuric chloride. These compounds are of interest due to their potential applications in host-guest chemistry and as building blocks for more complex molecular architectures (Clayden et al., 2009).

Proton Conduction and Methanol Permeation Properties

The synthesis of sulfonated polyimide (SPI) membranes using 2,5-Diaminobenzene-1,3-disulfonic acid has shown promising results in improving water sorption, proton conduction, and methanol permeation properties. These SPI membranes, cross-linked with specific sulfonic acid-containing compounds, offer potential applications in fuel cell technologies, particularly in enhancing ion conductivity and reducing undesirable molecular transport (Lee et al., 2006).

Nitric Oxide Detection

The ability of 2,5-Diaminobenzene-1,3-disulfonic acid to trap nitric oxide (NO) in the presence of dioxygen has been exploited for the spectrofluorimetric determination of NO at trace levels. This approach offers a specific, sensitive, and straightforward protocol for detecting NO in aqueous solutions, with potential applications in environmental monitoring and biomedical research (Zhang et al., 2002).

properties

IUPAC Name

2,5-diaminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPFLIBOTDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570455
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzene-1,3-disulfonic acid

CAS RN

6409-48-9
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.